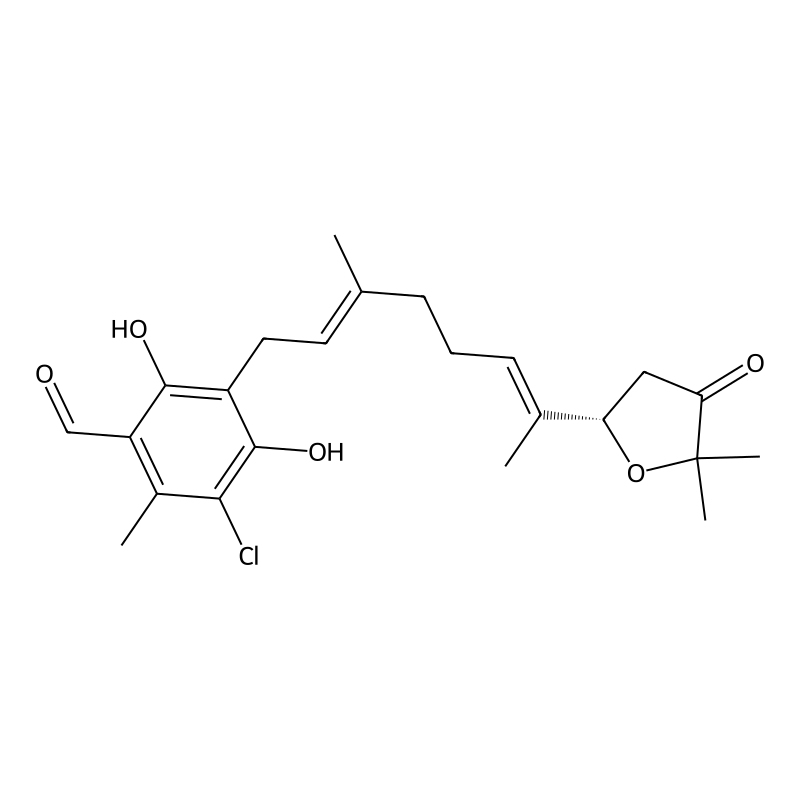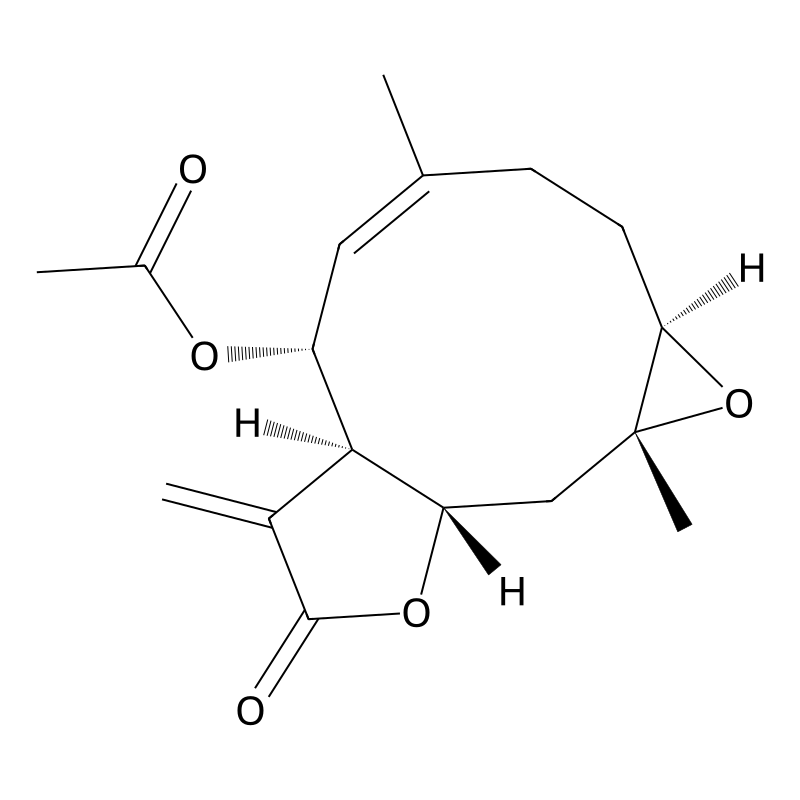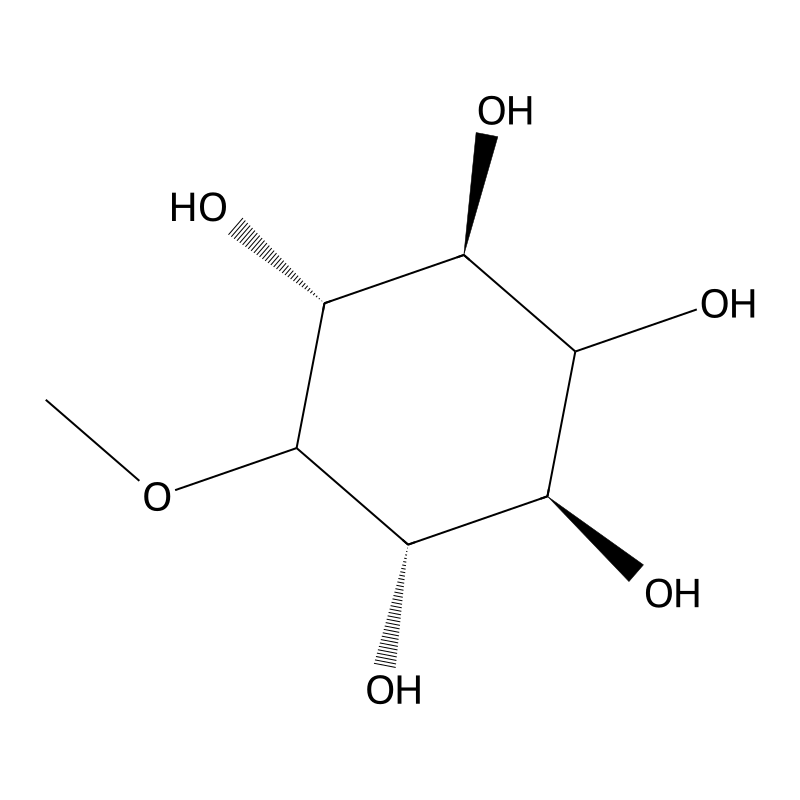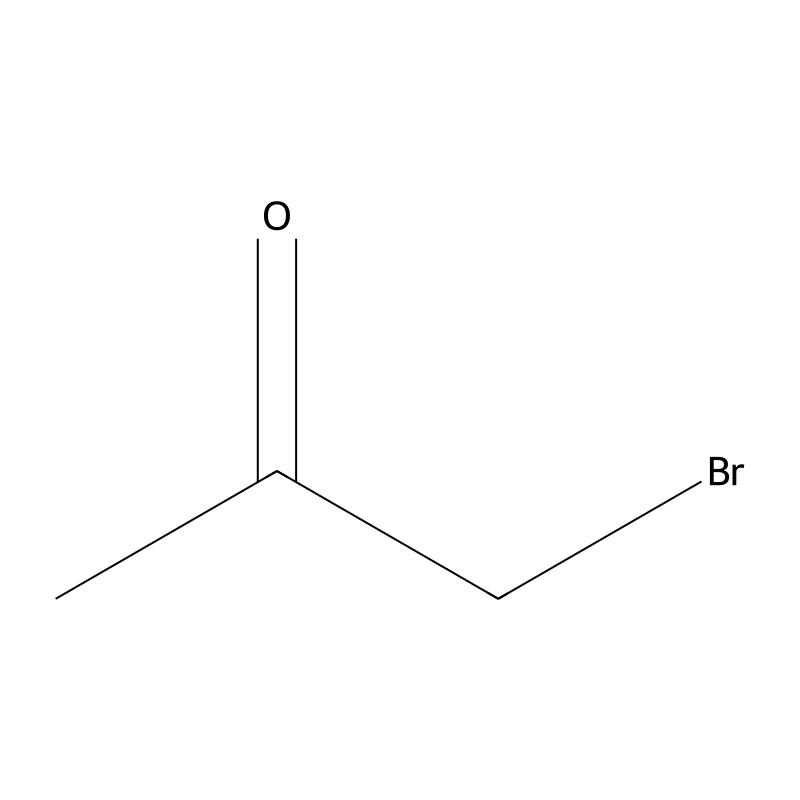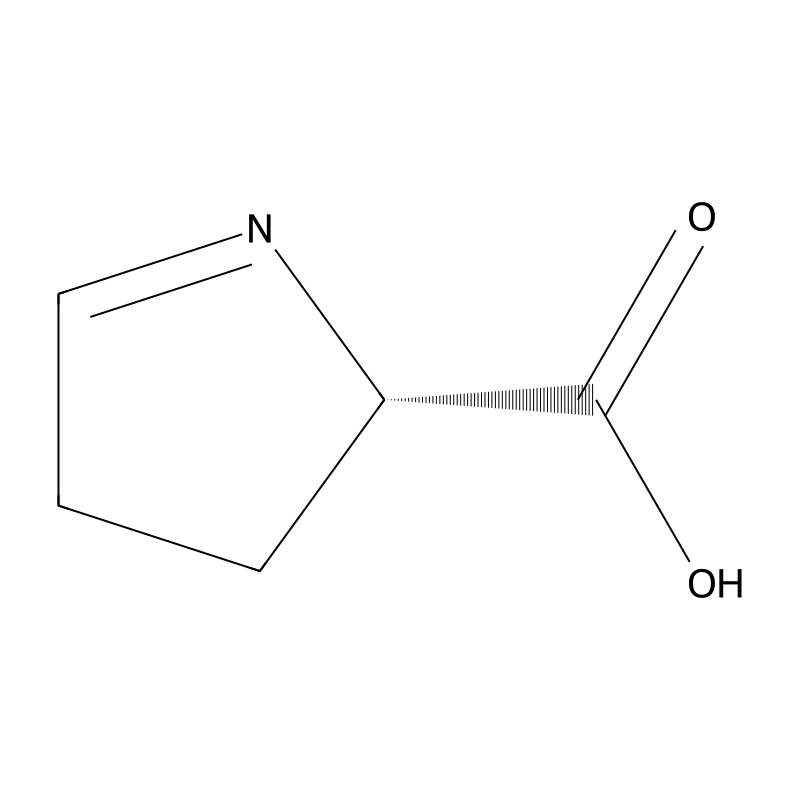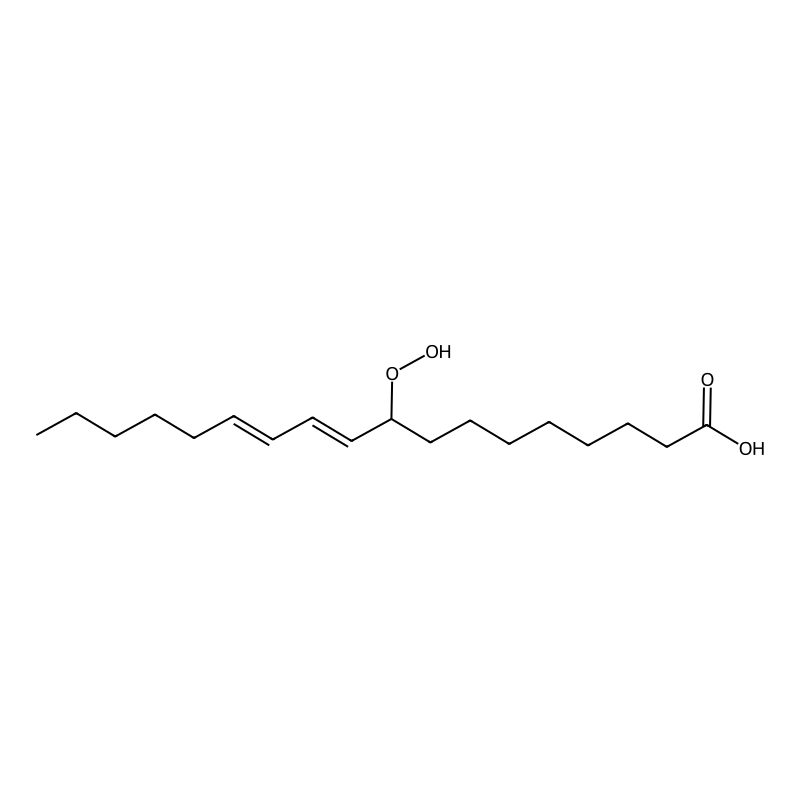Methyl 2-methyl-3-(octylamino)propanoate
Catalog No.
S6628069
CAS No.
29228-46-4
M.F
C13H27NO2
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
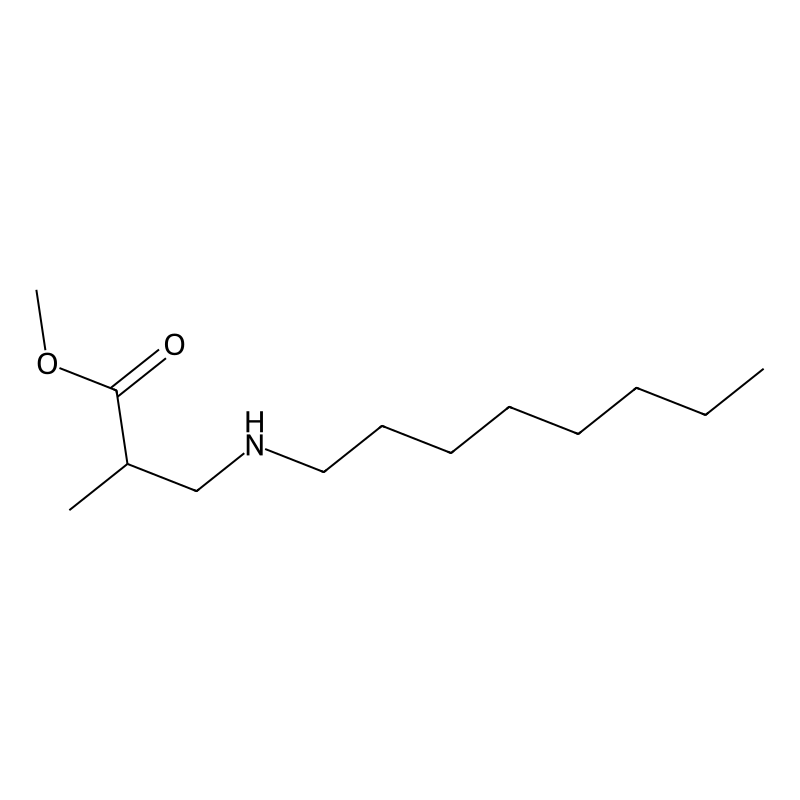
Content Navigation
CAS Number
29228-46-4
Product Name
Methyl 2-methyl-3-(octylamino)propanoate
IUPAC Name
methyl 2-methyl-3-(octylamino)propanoate
Molecular Formula
C13H27NO2
Molecular Weight
229.36 g/mol
InChI
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-10-14-11-12(2)13(15)16-3/h12,14H,4-11H2,1-3H3
InChI Key
WLLRXFMVAQWOSY-UHFFFAOYSA-N
SMILES
CCCCCCCCNCC(C)C(=O)OC
Canonical SMILES
CCCCCCCCNCC(C)C(=O)OC
MMAP is an organic molecule belonging to the class of esters. It contains a methyl ester group (CH3COO) attached to a central carbon chain with two methyl groups (CH3) and an octyl amine group (C8H17NH2).
Origin and Significance
- Bioactive molecules: Esters can play a role in biological processes. For instance, some naturally occurring esters function as fragrances, pheromones, or signaling molecules in plants and animals [].
- Pharmaceuticals: Many drugs are esters, with functionalities that influence their absorption, metabolism, and activity within the body [].
- Industrial materials: Esters are used in various industrial applications, such as plasticizers, solvents, and lubricants.
Molecular Structure Analysis
MMAP has a branched carbon chain with the following key features:
- Ester group (CH3COO): This group is responsible for the ester classification of MMAP. It contributes to the polarity of the molecule and its potential for certain chemical reactions.
- Two methyl groups (CH3): These groups add bulk to the molecule and may influence its solubility and interactions with other molecules.
- Octyl amine group (C8H17NH2): This lipophilic (fat-soluble) group can influence the molecule's interaction with biological membranes and its overall bioactivity.
Chemical Reactions Analysis
- Hydrolysis: Esters can be broken down by water (hydrolysis) to form the corresponding alcohol and carboxylic acid. In this case, MMAP could react with water to yield octylamine and methyl 2-methyl-3-propanoic acid [].
Physical And Chemical Properties Analysis
- Physical state: Likely a liquid or low melting point solid at room temperature due to the presence of the octyl chain.
- Solubility: Likely more soluble in organic solvents than water due to the lipophilic octyl group.
- Boiling point: Expected to be higher than water due to its larger size and nonpolar character.
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
- Work in a well-ventilated fume hood.
- Be aware of potential flammability and follow safe handling procedures for organic solvents.
XLogP3
3.6
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
1
Exact Mass
229.204179104 g/mol
Monoisotopic Mass
229.204179104 g/mol
Heavy Atom Count
16
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds

